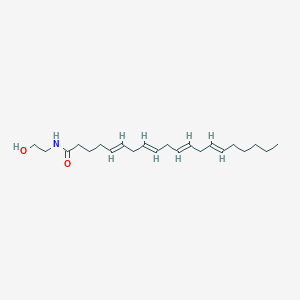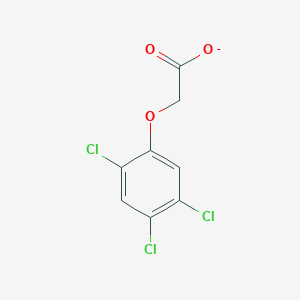
Anandamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Arachidonoylethanolamide, also known as anandamide, is a fatty acid neurotransmitter belonging to the fatty acid derivative group known as N-acylethanolamines. It was first discovered in 1992 by Raphael Mechoulam and his colleagues. Arachidonoylethanolamide is an endogenous cannabinoid, meaning it is naturally produced in the body and interacts with cannabinoid receptors. It is named after the Sanskrit word “ananda,” which means joy, bliss, or delight, reflecting its role in mood regulation and other physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Arachidonoylethanolamide can be synthesized through enzymatic methods. One common method involves the reaction of arachidonic acid with ethanolamine in the presence of a biocatalyst such as Novozym 435 lipase. This reaction typically occurs in a solvent like hexane and results in high yields of arachidonoylethanolamide .
Industrial Production Methods: Industrial production of arachidonoylethanolamide often involves the extraction of arachidonic acid from arachidonic acid-rich oils. The arachidonic acid is then purified through processes such as urea inclusion and silver nitrate solution fractionation. The purified arachidonic acid is subsequently reacted with ethanolamine to produce arachidonoylethanolamide .
化学反応の分析
Types of Reactions: Arachidonoylethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Arachidonoylethanolamide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of arachidonoylethanolamide can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Arachidonoylethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives and their interactions with various reagents.
Biology: Arachidonoylethanolamide plays a crucial role in the endocannabinoid system, which is involved in regulating mood, appetite, pain sensation, and memory.
Medicine: Research on arachidonoylethanolamide has led to potential therapeutic applications, including pain management, neuroprotection, and treatment of mood disorders.
Industry: Arachidonoylethanolamide is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
Arachidonoylethanolamide exerts its effects by binding to cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the peripheral nervous system. This binding activates various signaling pathways that influence physiological processes such as pain sensation, mood regulation, and immune response. Arachidonoylethanolamide is also involved in the modulation of synaptic plasticity and neurotransmitter release .
類似化合物との比較
2-Arachidonoylglycerol (2-AG): Another major endocannabinoid that shares similar functions with arachidonoylethanolamide but differs in its chemical structure and receptor affinity.
N-Oleoylethanolamide (OEA): A fatty acid derivative that does not bind to cannabinoid receptors but shares similar synthesis and degradation pathways.
N-Palmitoylethanolamide (PEA): Another N-acylethanolamine with anti-inflammatory and analgesic properties.
Uniqueness: Arachidonoylethanolamide is unique due to its specific interaction with cannabinoid receptors and its role in the endocannabinoid system. Unlike other similar compounds, arachidonoylethanolamide has a distinct impact on mood regulation and pain sensation, making it a key target for therapeutic research .
特性
分子式 |
C22H37NO2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
LGEQQWMQCRIYKG-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCO |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)



![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
